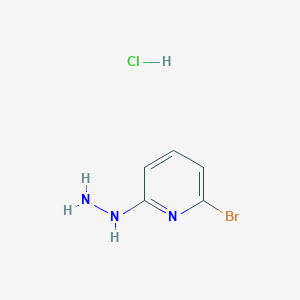

2-Bromo-6-hydrazinopyridine hydrochloride

Description

Properties

IUPAC Name |

(6-bromopyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHKJDYOVMTTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-6-hydrazinopyridine hydrochloride basic properties

An In-Depth Technical Guide to 2-Bromo-6-hydrazinopyridine Hydrochloride: Synthesis, Properties, and Applications in Advanced Therapeutics

As drug discovery and materials science pivot toward increasingly complex bifunctional scaffolds, 2-bromo-6-hydrazinopyridine hydrochloride has emerged as a critical intermediate. This compound combines the nucleophilic, chelating potential of a hydrazine group with the electrophilic, cross-coupling readiness of an aryl bromide.

This whitepaper provides a comprehensive analysis of its physicochemical properties, validated synthetic workflows, and downstream applications in coordination chemistry and heterocyclic drug design.

Physicochemical Profile and Structural Dynamics

The utility of 2-bromo-6-hydrazinopyridine stems from its orthogonal reactivity. The hydrazine moiety acts as a potent bidentate nucleophile, ideal for condensation reactions to form Schiff bases or cyclization into fused heterocycles. Conversely, the bromine atom at the 6-position serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or further nucleophilic aromatic substitution (

The compound is most commonly isolated and stored as a hydrochloride salt. The free base (CAS 26944-71-8) is prone to auto-oxidation and degradation under ambient conditions. Protonation of the terminal amine to form the hydrochloride salt (CAS 1955553-71-5) significantly enhances its shelf-life and aqueous solubility[1].

Table 1: Key Physicochemical Properties

| Property | Value |

| IUPAC Name | (6-bromopyridin-2-yl)hydrazine hydrochloride |

| CAS Number (HCl Salt) | 1955553-71-5[1] |

| CAS Number (Free Base) | 26944-71-8[2] |

| Molecular Formula | |

| Molecular Weight | 224.49 g/mol |

| Canonical SMILES | Cl.NNC1=CC=CC(Br)=N1[1] |

| Appearance (Free Base) | Pale brown to off-white solid[2] |

| Melting Point (Free Base) | 117–118 °C[2] |

| Solubility | Soluble in Methanol, DMSO, and Water (as HCl salt) |

Validated Synthetic Methodology and Mechanistic Causality

The synthesis of 2-bromo-6-hydrazinopyridine relies on a nucleophilic aromatic substitution (

Step-by-Step Protocol: Synthesis of the Hydrochloride Salt

Reagents Required:

-

2,6-dibromopyridine (1.0 equivalent)

-

Hydrazine hydrate (50-60% aqueous solution, 5.0–6.0 equivalents)

-

Ethanol (Reaction solvent)

-

Anhydrous Hydrogen Chloride (in diethyl ether or dioxane)

Procedure:

-

Suspension: Suspend 2,6-dibromopyridine (e.g., 4.12 g, 16.6 mmol) in 40 mL of ethanol within a round-bottom flask equipped with a reflux condenser[2].

-

Nucleophilic Addition: Slowly add hydrazine hydrate (10 mL, ~97.6 mmol).

-

Causality Check: A large molar excess of hydrazine is strictly required. If stoichiometric amounts are used, the newly formed 2-bromo-6-hydrazinopyridine can act as a nucleophile and attack unreacted 2,6-dibromopyridine, leading to the formation of symmetrical 1,2-bis(6-bromopyridin-2-yl)hydrazine dimers.

-

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 115 °C in a sand bath) for 18 hours[2]. The thermal energy is necessary to overcome the activation barrier of the

intermediate (Meisenheimer complex). -

Workup and Purification (Free Base): Remove the ethanol under reduced pressure. Purify the resulting residue via silica gel column chromatography using an ethyl acetate/n-heptane (60/40, v/v) eluent to isolate the free base as an off-white solid (Yield: ~93%)[2].

-

Salt Formation: Dissolve the purified free base in a minimal amount of dry diethyl ether. Dropwise, add a stoichiometric amount of HCl (1M in diethyl ether) under an inert atmosphere at 0 °C. Filter the resulting precipitate, wash with cold ether, and dry under vacuum to yield 2-bromo-6-hydrazinopyridine hydrochloride.

Caption: Workflow for the synthesis of 2-bromo-6-hydrazinopyridine HCl.

Applications in Drug Discovery and Materials Science

The structural duality of this compound allows it to be deployed in two major synthetic trajectories: the generation of bioactive metal complexes and the construction of fused heterocyclic pharmacophores.

Tridentate Schiff Base Ligands and Anticancer Metal Complexes

Hydrazinopyridines readily condense with aldehydes (e.g., o-vanillin, salicylaldehyde) to form Schiff bases. These ligands typically act in a tridentate fashion (N,N,O or N,N,N coordination), providing highly stable chelation environments for transition metals[3][4].

Recent oncological research has highlighted the efficacy of binuclear zinc and cobalt complexes derived from 2-bromo-6-hydrazinopyridine Schiff bases. For instance, condensing the hydrazine with 5-bromosalicylaldehyde or o-vanillin yields a ligand that, when complexed with Zinc(II), demonstrates potent inhibitory activity against human lung cancer cell lines (A549) and notably, cisplatin-resistant strains (A549cisR)[5][6]. The metal center facilitates DNA intercalation or reactive oxygen species (ROS) generation, while the bromopyridine tail enhances lipophilicity and cellular uptake.

Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

The hydrazine group can undergo cyclocondensation with acid chlorides, orthoesters, or carbon disulfide to form [1,2,4]triazolo[4,3-a]pyridines[7]. This fused bicyclic system is a "privileged scaffold" in medicinal chemistry, frequently found in central nervous system (CNS) therapeutics (e.g., the antidepressant trazodone) and various kinase inhibitors.

The presence of the bromine atom at the 6-position of the original starting material translates to a bromine atom on the fused ring system, providing an ideal site for late-stage functionalization via Suzuki coupling to introduce diverse aryl or heteroaryl groups, thereby rapidly expanding structure-activity relationship (SAR) libraries.

Caption: Divergent synthetic applications in drug discovery and materials science.

Handling, Storage, and Self-Validating Protocols

To ensure experimental reproducibility, the integrity of the reagent must be maintained.

-

Storage Conditions: The hydrochloride salt must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at -20 °C[2]. While the salt is more stable than the free base, prolonged exposure to moisture can lead to hydrolysis, and exposure to light can induce radical-mediated degradation of the carbon-bromine bond.

-

Validation of Integrity: Before deploying the reagent in sensitive catalytic workflows, its integrity should be validated. A self-validating check involves dissolving a small aliquot in

for

References

-

Scientific Research Publishing (SCIRP). "Synthesis, spectral characterization and biological activities of Organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine (VHP)". SCIRP. Available at:[Link]

-

Asian Journal of Chemistry. "A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine". Asianpubs. Available at: [Link]

-

ePrints Soton. "Metal transition complexes of tridentate Schiff base ligands derived from 2-hydrazinopyridine". University of Southampton. Available at:[Link]

-

Patsnap. "Synthesis method and application of binuclear zinc complex". Eureka | Patsnap. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-BROMO-6-HYDRAZINYLPYRIDINE | 26944-71-8 [chemicalbook.com]

- 3. Synthesis, spectral characterization and biological activities of Organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine (VHP) [scirp.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. CN107041888A - A kind of chloro-salicylic aldehyde of cancer therapy drug 5 contracting hydrazino pyridine schiff bases cobalt complex of 2 bromine 6 and synthetic method - Google Patents [patents.google.com]

- 6. Synthesis method and application of binuclear zinc complex - Eureka | Patsnap [eureka.patsnap.com]

- 7. asianpubs.org [asianpubs.org]

2-Bromo-6-hydrazinopyridine Hydrochloride: A Comprehensive Technical Guide on Structure, Synthesis, and Applications

Executive Summary

2-Bromo-6-hydrazinopyridine hydrochloride is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry, materials science, and coordination chemistry. Featuring both a reactive hydrazine moiety and an electrophilic aryl bromide, this compound serves as a critical linchpin for cross-coupling reactions, bicyclic annulations, and the synthesis of complex Schiff base ligands.

This whitepaper provides an in-depth technical analysis of its structural parameters, mechanistic synthesis, and downstream applications. By detailing the causality behind specific process chemistry choices, this guide ensures that researchers can confidently synthesize, handle, and deploy this compound in advanced drug development workflows.

Chemical Identity and Structural Parameters

The utility of 2-bromo-6-hydrazinopyridine stems from the electron-deficient nature of the pyridine ring, which modulates the nucleophilicity of the hydrazine group. While the free base is synthetically useful, it is prone to oxidation and degradation under ambient conditions. Conversion to the hydrochloride salt significantly enhances its bench stability, shelf life, and aqueous solubility [1].

Quantitative Physicochemical Data

Table 1: Comparative structural and physical properties of the free base and hydrochloride salt.

| Parameter | Free Base | Hydrochloride Salt |

| CAS Number | 26944-71-8 | 1955553-71-5 |

| IUPAC Name | (6-Bromopyridin-2-yl)hydrazine | (6-Bromopyridin-2-yl)hydrazine hydrochloride |

| Molecular Formula | C₅H₆BrN₃ | C₅H₇BrClN₃ |

| Molecular Weight | 188.03 g/mol | 224.49 g/mol |

| Canonical SMILES | NNC1=CC=CC(Br)=N1 | Cl.NNC1=CC=CC(Br)=N1 |

| Appearance | Pale brown to off-white solid | White to off-white crystalline powder |

| Melting Point | 117–122 °C | >200 °C (Decomposes) |

| Storage Conditions | -20 °C, inert atmosphere, dark | 2–8 °C, desiccated |

Mechanistic Synthesis & Process Chemistry

The primary synthetic route to 2-bromo-6-hydrazinopyridine relies on a Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing pyridine nitrogen activates the ortho-positions (C2 and C6) toward nucleophilic attack.

Causality of Experimental Design

-

Solvent Selection (Ethanol): Ethanol is chosen because it provides optimal solubility for the hydrophobic 2,6-dibromopyridine while remaining fully miscible with aqueous hydrazine hydrate. Furthermore, its boiling point allows for a reflux temperature that provides sufficient thermal energy to overcome the SₙAr activation barrier without causing thermal decomposition of the product [2].

-

Stoichiometric Excess of Hydrazine: Hydrazine acts as both the nucleophile and the acid scavenger. A large excess (~6 equivalents) is critical for two reasons:

-

It neutralizes the hydrobromic acid (HBr) generated during the substitution.

-

It statistically prevents the formation of the symmetrical bis-substituted byproduct, 1,2-bis(6-bromopyridin-2-yl)hydrazine.

-

-

Salt Formation: Passing anhydrous HCl gas through an ethereal solution of the free base protonates the terminal primary amine of the hydrazine, yielding the stable hydrochloride salt and preventing auto-oxidation.

Mechanistic workflow of SNAr synthesis and hydrochloride salt stabilization.

Downstream Applications in Drug Discovery

The orthogonal reactivity of the hydrazine (nucleophilic) and the bromide (electrophilic/cross-coupling partner) makes this compound a privileged scaffold.

-

Antibacterial Agents (Acinetobacter baumannii): The hydrazine moiety can be coupled with various carboxylic acids to form hydrazides. Recent patent literature demonstrates that specific hydrazide derivatives of 2-bromo-6-hydrazinopyridine exhibit potent antibacterial activity against multidrug-resistant A. baumannii, a critical nosocomial pathogen [3].

-

Metal Coordination Complexes (Anticancer): Condensation of the hydrazine with salicylaldehyde derivatives yields tridentate Schiff base ligands. When complexed with Cobalt (e.g.,[Co(bhcp)₂]₂), these architectures demonstrate significant antiproliferative activity against cancer cell lines [4].

-

Fused Heterocycles (Kinase Inhibitors): The spatial proximity of the hydrazine and the bromide enables intramolecular cyclizations or tandem reactions with alkynes to construct pyrazolo[1,5-a]pyridines , a core pharmacophore found in numerous FDA-approved kinase inhibitors.

Divergent synthetic utility of 2-bromo-6-hydrazinopyridine in medicinal chemistry.

Validated Experimental Protocols

The following protocols are self-validating systems designed to ensure high yield and purity by strictly controlling stoichiometry and reaction environments.

Protocol 1: Synthesis of 2-Bromo-6-hydrazinopyridine (Free Base)

Adapted from established SₙAr methodologies [2].

Quantitative Data:

| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Moles |

|---|---|---|---|---|

| 2,6-Dibromopyridine | 236.89 | 1.0 | 4.12 g | 16.6 mmol |

| Hydrazine Hydrate (50-60% aq) | 50.06 | ~5.8 | 10.0 mL | ~97.6 mmol |

| Ethanol (Solvent) | 46.07 | N/A | 40.0 mL | N/A |

Step-by-Step Methodology:

-

Suspension: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,6-dibromopyridine (4.12 g) in absolute ethanol (40 mL).

-

Nucleophile Addition: Slowly add hydrazine hydrate (10 mL) dropwise at room temperature. Caution: Hydrazine is highly toxic and reactive; perform in a well-ventilated fume hood.

-

Reflux: Attach a reflux condenser and heat the reaction mixture in a sand bath or heating mantle at 115 °C for 18 hours.

-

Concentration: Allow the mixture to cool to room temperature. Remove the ethanol and unreacted hydrazine under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue via silica gel column chromatography using a mobile phase of ethyl acetate/n-heptane (60/40, v/v).

-

Isolation: Concentrate the product-containing fractions to afford the free base as an off-white solid (Expected yield: ~3.05 g, 93%).

Protocol 2: Synthesis of Antibacterial Hydrazide Derivatives via EDC Coupling

Demonstrating the derivatization of the hydrazine moiety for drug discovery [3].

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (4.0 mmol) in anhydrous methylene chloride (100 mL).

-

Coupling Agents: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 0.84 g, 4.4 mmol) and 4-dimethylaminopyridine (DMAP, 0.098 g, 0.8 mmol). Stir for 15 minutes to form the active ester.

-

Nucleophilic Attack: Add 2-bromo-6-hydrazinopyridine free base (0.75 g, 4.0 mmol) to the activated mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours. A precipitate will typically form as the reaction progresses.

-

Workup: Filter the precipitate under vacuum. Wash the filter cake sequentially with methylene chloride (3 × 10 mL) and diethyl ether (10 mL) to remove unreacted DMAP and urea byproducts.

-

Recrystallization: Recrystallize the crude solid from boiling ethanol to yield the analytically pure hydrazide derivative.

References

- Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium (WO2020169682A1). World Intellectual Property Organization (WIPO) / Google Patents.

- A kind of chloro-salicylic aldehyde of cancer Schiff base cobalt complex and synthesis method thereof (CN107041888A). China National Intellectual Property Administration / Google Patents.

Comprehensive Analytical and Structural Guide: 2-Bromo-6-hydrazinopyridine Hydrochloride

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional building blocks are the cornerstone of modular chemical design. 2-Bromo-6-hydrazinopyridine hydrochloride is a highly versatile intermediate featuring both a reactive hydrazine moiety and a cross-coupling-ready aryl bromide. This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, and the rigorous analytical workflows required to validate its structural integrity before deployment in synthetic pipelines[1].

Chemical Identity & Physicochemical Parameters

Understanding the exact molecular formula and weight is the first step in stoichiometric reaction planning. Commercial suppliers provide this compound as a hydrochloride salt, which significantly alters its formula weight compared to the free base[2].

Table 1: Fundamental Chemical Parameters

| Parameter | Value |

| Chemical Name | 2-Bromo-6-hydrazinopyridine hydrochloride |

| CAS Number | 1955553-71-5[3] |

| Molecular Formula | C5H7BrClN3 (or C5H6BrN3 · HCl)[3] |

| Molecular Weight | 224.49 g/mol [2] |

| Exact Mass (Free Base) | 186.9745 Da |

| SMILES | Cl.NNC1=CC=CC(Br)=N1[3] |

| Appearance | Solid crystalline powder |

The Causality of the Hydrochloride Salt Form

Why is this building block formulated as a hydrochloride salt rather than a free base?

Hydrazines are notoriously electron-rich and act as strong reducing agents. In their free base form (C5H6BrN3), the terminal nitrogen of the hydrazine moiety possesses a highly accessible lone pair. When exposed to atmospheric oxygen, this lone pair facilitates auto-oxidation, leading to the formation of diazenes, radical intermediates, and eventual polymerization.

By protonating the hydrazine to form the hydrochloride salt (C5H7BrClN3), the lone pair is sequestered. This dramatically increases the oxidation potential of the molecule, transforming a highly unstable, air-sensitive compound into a bench-stable powder. Consequently, the molecular weight increases from ~188.03 g/mol to 224.49 g/mol [2]. Researchers must account for this 36.46 g/mol difference when calculating reaction stoichiometry to avoid limiting reagent errors.

Analytical Workflows for Formula & Molecular Weight Validation

To ensure the trustworthiness of a chemical batch, a self-validating analytical system must be employed. This involves orthogonal techniques that independently confirm the exact mass, the isotopic signature, and the structural connectivity[1].

Figure 1: Orthogonal analytical workflow for verifying molecular formula and salt stoichiometry.

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide a self-validating framework for confirming the C5H7BrClN3 formula.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Causality: ESI+ (Electrospray Ionization) strips the HCl salt during droplet desolvation, allowing us to measure the exact mass of the free base. Bromine's unique isotopic distribution (~50.69% ⁷⁹Br and ~49.31% ⁸¹Br) provides a built-in validation mechanism for the formula.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 50% Acetonitrile and 0.1% Formic Acid.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.

-

Ionization & Detection: Operate the Q-TOF or Orbitrap mass spectrometer in positive ESI mode.

-

Data Interpretation: Scan for the protonated molecular ion [M+H]⁺. You must observe a distinct 1:1 doublet at m/z 187.9818 (for the ⁷⁹Br isotope) and m/z 189.9798 (for the ⁸¹Br isotope). The presence of this doublet definitively confirms the C5H6BrN3 free base formula.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the formula and isotopic presence of bromine, NMR confirms the regiochemistry (the specific 2,6-substitution pattern on the pyridine ring).

-

Sample Preparation: Dissolve 10–15 mg of the hydrochloride salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Note: DMSO-d6 is chosen over CDCl3 because the highly polar HCl salt is entirely insoluble in chloroform.

-

Acquisition: Acquire a ¹H NMR spectrum at 400 MHz with 16 scans.

-

Data Interpretation:

-

Look for three distinct aromatic protons in the 6.5–7.5 ppm range.

-

The H4 proton (para to the pyridine nitrogen) will appear as a triplet (or doublet of doublets) due to coupling with H3 and H5 (

Hz). -

The H3 and H5 protons will appear as doublets.

-

A broad, exchangeable downfield signal (8.0–10.0 ppm) integrating to 4 protons will confirm the presence of the -NHNH₂·HCl group.

-

Synthetic Utility in Drug Development

Once the molecular weight and formula are validated, 2-Bromo-6-hydrazinopyridine hydrochloride serves as a powerful bifunctional scaffold. The hydrazine group readily condenses with aldehydes, ketones, or 1,3-dicarbonyl compounds to form hydrazones. These intermediates can subsequently cyclize into pyrazolo[3,4-b]pyridines—a privileged pharmacophore in kinase inhibitor design. Following cyclization, the aryl bromide remains intact, serving as a perfect handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Figure 2: Synthetic application of the bifunctional building block in generating pyrazolopyridine scaffolds.

References

Sources

Whitepaper: Physicochemical Profiling and Solubility Optimization of 2-Bromo-6-hydrazinopyridine Hydrochloride

Executive Summary

2-Bromo-6-hydrazinopyridine hydrochloride (CAS: 1955553-71-5) is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex heterocycles, such as pyrazolopyridines, for advanced pharmaceutical applications[1]. As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing this reagent during scale-up or high-throughput screening is a fundamental misunderstanding of its solubility profile.

This technical guide provides an in-depth mechanistic analysis of its solubility in organic solvents, robust protocols for thermodynamic solubility determination, and strategic workflows for phase-appropriate solvent selection.

Mechanistic Determinants of Solubility

The solubility of 2-Bromo-6-hydrazinopyridine hydrochloride is not arbitrary; it is strictly dictated by the interplay of its structural moieties. Understanding these interactions is critical for predicting solvent compatibility.

-

The Hydrochloride Salt Form (Primary Driver): The ionic lattice energy of the protonated hydrazinium and the chloride counter-ion requires solvents with a high dielectric constant (ε) and strong solvation capacity to induce dissolution.

-

The Hydrazine Moiety: Acts as a potent hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) will preferentially solvate this group[2].

-

The Bromopyridine Core: While the bromine atom introduces lipophilicity, its electron-withdrawing nature lowers the basicity of the pyridine nitrogen. However, in the salt form, the overall molecule remains highly polar.

Causality Insight: The free base, 2-hydrazinopyridine, is moderately soluble in water (approx. 40 g/L) and readily dissolves in methanol[2][3]. However, the hydrochloride salt form drastically shifts the solubility profile. It renders the compound nearly insoluble in non-polar organic solvents (like dichloromethane or hexane) due to the inability of these solvents to overcome the ionic lattice energy. Conversely, highly polar aprotic solvents like DMSO solvate the cation via strong ion-dipole interactions, while polar protic solvents like methanol solvate the chloride anion via hydrogen bonding.

Quantitative Solubility Matrix in Organic Solvents

The following table synthesizes the predicted and empirical solubility data for 2-Bromo-6-hydrazinopyridine hydrochloride across various solvent classes, providing a strategic guide for reaction design.

| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Strong ion-dipole interaction with the hydrazinium cation. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 20 - 30 | Moderate ion-dipole interaction. |

| Polar Protic | Methanol (MeOH) | 32.7 | 30 - 40 | Hydrogen bonding with Cl⁻ and hydrazine moiety[3]. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 10 - 15 | Weaker hydrogen bonding compared to methanol. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | < 5 | Poor anion solvation capability; weak H-bond acceptor. |

| Non-Polar | Dichloromethane (DCM) | 8.9 | < 0.1 | Incapable of breaking the ionic lattice. |

| Non-Polar | Hexane | 1.9 | Insoluble | Complete lack of dipole or H-bonding capacity. |

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in your synthetic design, the following protocols are engineered as self-validating systems.

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask HPLC Method)

Objective: To accurately quantify the maximum dissolved concentration of the HCl salt in a target organic solvent.

-

Solid Excess Preparation: Add 50 mg of 2-Bromo-6-hydrazinopyridine hydrochloride to a 2 mL Eppendorf tube. Add 1 mL of the target solvent (e.g., Methanol).

-

Causality: A visible excess of solid must remain to guarantee that the solution reaches thermodynamic saturation rather than kinetic dissolution.

-

-

Isothermal Equilibration: Agitate the suspension on a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 24 hours.

-

Causality: Solubility is highly temperature-dependent; strict thermal control prevents supersaturation artifacts.

-

-

Phase Separation: Centrifuge the sample at 15,000 x g for 10 minutes. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation followed by filtration eliminates micro-particulate carryover, which would otherwise dissolve in the HPLC mobile phase and cause falsely elevated solubility readings.

-

-

Dilution and HPLC-UV Analysis: Dilute the filtered supernatant 1:100 in the HPLC mobile phase (e.g., Water/MeCN with 0.1% TFA) and inject. Quantify against a pre-established calibration curve.

-

Validation Checkpoint: Analyze the residual solid via XRPD (X-ray Powder Diffraction) to confirm the salt has not dissociated or formed a solvent-solvate complex during equilibration.

Logical workflow for the self-validating HPLC-based thermodynamic solubility assay.

Protocol B: Free-Basing for Non-Polar Solvent Compatibility

If your synthetic step (e.g., a palladium-catalyzed cross-coupling) requires a non-polar solvent like Toluene or DCM, the hydrochloride salt must be neutralized.

-

Suspension: Suspend 1.0 g of the HCl salt in 20 mL of Dichloromethane (DCM).

-

Neutralization: Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) slowly. Stir vigorously for 30 minutes.

-

Causality: The mild base deprotonates the hydrazinium ion without degrading the sensitive hydrazine moiety, converting the ionic salt into the lipophilic free base.

-

-

Extraction: Transfer to a separatory funnel. Extract the organic (DCM) layer. Wash the aqueous layer with an additional 10 mL of DCM.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation Checkpoint: The resulting free base should now exhibit complete solubility in DCM, confirming successful salt cleavage.

Application Context: From Building Block to Biological Target

Understanding the solubility of 2-Bromo-6-hydrazinopyridine hydrochloride is crucial because it serves as a foundational building block for advanced therapeutics. For instance, hydrazinopyridine derivatives are frequently cyclized to form substituted pyrazolopyridines.

These complex heterocycles have been identified as potent inhibitors of Chromosome Region Maintenance 1 (CRM1, also known as XPO1), a major nuclear export protein[4]. By inhibiting CRM1, these compounds prevent the nuclear export of tumor suppressor proteins and regulatory factors like IκB. The nuclear retention of IκB maintains the NF-κB complex in an inactive state, thereby suppressing inflammatory and proliferative gene expression and ultimately inducing apoptosis in malignant cells[4].

Synthetic progression of 2-Bromo-6-hydrazinopyridine HCl to a CRM1 inhibitor modulating NF-kB.

References

- 19798-81-3 | 6-Bromopyridin-2-amine | BLD Pharm (Datasheet referencing 2-Bromo-6-hydrazinopyridine hydrochloride identification). Source: BLD Pharm.

- 2-Hydrazinopyridine 4930-98-7 wiki - Guidechem (Chemical Properties and Base Solubility Data). Source: Guidechem.

- 2-Hydrazinopyridine | 4930-98-7 - ChemicalBook (Solubility and Purification Methods). Source: ChemicalBook.

- CN103874690A - Hydrazide-containing nuclear transport regulators and uses thereof (Biological Application and Pathway Data). Source: Google Patents.

Sources

Comprehensive Technical Guide on the Stability and Storage of 2-Bromo-6-hydrazinopyridine Hydrochloride

Introduction & Structural Dynamics

2-Bromo-6-hydrazinopyridine hydrochloride (CAS: 1955553-71-5) is a highly specialized chemical building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced heterocyclic frameworks[1]. As a Senior Application Scientist, I frequently observe laboratories mishandling this compound by treating it as a generic stable salt. To ensure reproducible experimental yields, one must understand the causality behind its structural vulnerabilities.

While the free base form (CAS: 26944-71-8) is commercially available, it is exceptionally reactive[2]. The terminal nitrogen on the hydrazine moiety is highly nucleophilic, making it a prime target for rapid auto-oxidation in the presence of atmospheric oxygen[3]. Converting the free base into the hydrochloride salt protonates this nitrogen, drastically reducing its electron density. This raises the activation energy required for oxidation, effectively extending the compound's shelf-life.

However, this stabilization is a double-edged sword. The protonation introduces severe hygroscopicity . When the salt absorbs atmospheric moisture, it creates a localized aqueous microenvironment. Within this microenvironment, the acid-base equilibrium shifts, regenerating trace amounts of the highly reactive free base, which subsequently degrades[4]. Therefore, managing moisture is just as critical as managing oxygen.

Mechanistic Degradation Pathways

Designing a robust storage protocol requires a fundamental understanding of the compound's degradation mechanisms.

-

Oxidative Degradation: The primary degradation route for hydrazinopyridines is oxidation[4]. Upon exposure to air, the hydrazine group oxidizes to form diazonium intermediates. This is visually indicated by a distinct color shift from an off-white powder to a dark yellow or brown solid[4]. These intermediates eventually decompose by releasing nitrogen gas (

) or dimerizing into complex azo compounds. -

Photolytic Degradation: Both the pyridine ring and the hydrazine bond are highly sensitive to ultraviolet (UV) and visible light[5]. Photolysis induces radical cleavage of the C-N bond and can promote ring aromatization or rearrangement. Protection from light is a non-negotiable requirement for long-term stability[5].

-

Hydrolytic Cleavage and SNAr: The 2-bromo substitution acts as an electron-withdrawing group, activating the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr). Under basic hydrolytic conditions, or upon prolonged exposure to moisture, the bromine atom can be displaced by hydroxide ions, compromising the molecular integrity.

Degradation pathways of 2-Bromo-6-hydrazinopyridine HCl under environmental stress.

Analytical Protocols for Stability Assessment

To validate the integrity of a batch prior to use in sensitive syntheses, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or MS detection must be employed[4]. The following forced degradation protocol acts as a self-validating system to establish the compound's precise degradation kinetics.

Step-by-Step Forced Degradation Methodology

-

Sample Preparation: Dissolve the target compound in anhydrous acetonitrile or methanol to create a standardized 1 mg/mL stock solution[4].

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours[4]. Crucial Step: Neutralize with an equivalent volume of 0.1 M NaOH immediately before HPLC injection to prevent column degradation.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours[4]. Neutralize with 0.1 M HCl before injection.

-

Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3%

. Incubate at room temperature for 24 hours[4]. Quench the reaction with sodium thiosulfate prior to analysis to halt radical propagation. -

Thermal Stress (Solid State): Place 10 mg of the solid powder in an open petri dish within a convection oven at 70°C for 48 hours[4]. Re-dissolve to 1 mg/mL for analysis.

-

Photolytic Stress: Expose the solid sample to 1.2 million lux hours of UV/Vis light, strictly adhering to ICH Q1B guidelines[5].

Step-by-step analytical workflow for forced degradation and stability assessment.

Quantitative Data Presentation

Based on the mechanistic vulnerabilities of the bromopyridine and hydrazine moieties, the table below summarizes the expected degradation profiles under the aforementioned stress conditions.

| Stress Condition | Reagent / Environment | Duration & Temp | Primary Degradation Pathway | Expected Purity Drop |

| Acidic Hydrolysis | 0.1 M HCl | 24h @ 60°C | C-N bond cleavage | Low to Moderate |

| Basic Hydrolysis | 0.1 M NaOH | 24h @ 60°C | SNAr of Bromine / C-N cleavage | High |

| Oxidative | 3% | 24h @ RT | Hydrazine oxidation to diazonium | Very High |

| Thermal (Solid) | Ambient Air | 48h @ 70°C | Auto-oxidation / Thermal breakdown | Moderate |

| Photolytic | UV/Vis Light (ICH Q1B) | 1.2M lux hrs | Ring aromatization / Cleavage | High |

Optimal Storage and Handling Protocols

To mitigate the degradation pathways outlined above, the following storage and handling conditions must be strictly enforced in the laboratory.

Step-by-Step Handling and Storage Methodology

-

Temperature Control: Store the compound at 2-8°C (refrigerated) for active use, or at -20°C for long-term archiving[4]. Lower temperatures exponentially decrease the kinetic rate of auto-oxidation.

-

Atmospheric Control (Inerting): Because the HCl salt is highly hygroscopic and the hydrazine is prone to oxidation, the primary container must be backfilled with an inert gas (Argon or high-purity Nitrogen) before sealing[4].

-

Light Protection: Store exclusively in amber glass vials or containers wrapped in opaque materials (e.g., aluminum foil) to prevent photolytic radical initiation[4].

-

Desiccation: Place the sealed primary container inside a secondary desiccator cabinet containing active indicating silica gel or Drierite. This provides a fail-safe against ambient moisture ingress[4].

-

Handling Environment: When dispensing the solid for sensitive catalytic reactions or API synthesis, utilize a glovebox or a Schlenk line under positive Argon pressure[4]. Never leave the container open to ambient laboratory air for longer than strictly necessary.

References

-

2-bromo-6-hydrazinopyridine hydrochloride (CAS 1955553-71-5) Source: Fluorochem URL:1

-

2-Bromo-6-hydrazinopyridine, 98% Source: Thermo Fisher Scientific URL:2

-

How to prevent degradation of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine during storage Source: Benchchem URL:6

-

Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data Source: ResearchGate URL:5

-

CAS 4930-98-7: 2-Hydrazinopyridine Source: CymitQuimica URL:3

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Bromo-6-hydrazinopyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. CAS 4930-98-7: 2-Hydrazinopyridine | CymitQuimica [cymitquimica.com]

- 4. fishersci.es [fishersci.es]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Discovery and History of Hydrazinopyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrazinopyridine scaffold is a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of several critical drugs. This guide provides a comprehensive exploration of the discovery and historical development of hydrazinopyridine compounds, tracing their journey from serendipitous findings to targeted drug design. We delve into the seminal discoveries of isoniazid and hydralazine, examining the scientific context and experimental choices that led to their emergence as frontline treatments for tuberculosis and hypertension, respectively. The narrative synthesizes key chemical synthesis milestones, the evolution of our understanding of their mechanisms of action, and the ongoing efforts to develop novel derivatives with improved pharmacological profiles. This in-depth analysis is intended to provide researchers and drug development professionals with a foundational understanding and field-proven insights into this vital class of therapeutic agents.

The Dawn of Hydrazinopyridines: A Tale of Two Serendipitous Discoveries

The story of hydrazinopyridine compounds is not one of linear, targeted design but rather a testament to the role of serendipity and keen observation in scientific discovery. The two pioneering drugs that established the therapeutic importance of this chemical class, isoniazid and hydralazine, emerged from research programs with entirely different objectives.

Isoniazid: A Forgotten Compound's Rise to Prominence in Tuberculosis Therapy

Isonicotinic acid hydrazide, or isoniazid, was first synthesized in 1912 by Hans Meyer and Josef Mally at the German Charles University in Prague as part of their doctoral research.[1] For nearly four decades, this simple molecule remained an obscure chemical entity, its profound therapeutic potential completely unrecognized.[1][2]

The impetus for its rediscovery came in the post-World War II era, amidst a global health crisis fueled by tuberculosis (TB). The discovery of streptomycin in 1944 and para-aminosalicylic acid had provided the first effective treatments, but the specter of drug resistance loomed large.[1] In the early 1950s, researchers at Hoffmann-La Roche, E. R. Squibb & Sons in the United States, and Bayer in West Germany were independently investigating derivatives of nicotinamide, which had shown some weak anti-TB activity.[1][3] This line of inquiry, spurred by the work of scientists like Gerhard Domagk who was screening compounds against Mycobacterium tuberculosis, led to the re-synthesis and testing of isoniazid.[4]

The results were nothing short of remarkable. Isoniazid exhibited potent and specific activity against M. tuberculosis.[1] The key to its effectiveness was the substitution of a pyridine ring for the benzene ring found in earlier thiosemicarbazone compounds that had shown some promise.[1] The introduction of isoniazid in 1952, as part of a triple-drug therapy with streptomycin and para-aminosalicylic acid, revolutionized TB treatment, leading to cure rates of 90-95% and the closure of many sanatoriums.[1][5]

Hydralazine: An Antimalarial Candidate's Unexpected Antihypertensive Properties

The discovery of hydralazine, a phthalazine derivative containing a hydrazinopyridine-like moiety, followed a similarly serendipitous path. In the 1940s, scientists at Ciba were screening compounds for antimalarial activity.[6] During this research, a compound initially designated C-5968, or 1-hydrazinophthalazine, was found to have potent blood pressure-lowering effects.[6]

The first scientific publications detailing its antihypertensive properties appeared in 1950, and it was subsequently approved by the FDA in 1953, becoming one of the first orally available medications for hypertension.[6] Hydralazine's discovery was a product of a "pre-target" era of drug development, where clinical observations often preceded a detailed understanding of the underlying biological mechanisms.[7][8][9]

The Chemistry of Hydrazinopyridines: Synthesis and Derivatization

The versatility of the hydrazinopyridine core lies in its synthetic accessibility and the reactivity of the hydrazine group, which allows for the creation of a diverse range of derivatives.[10][11]

Foundational Synthesis of Isoniazid

The original synthesis of isoniazid by Meyer and Mally in 1912 involved the reaction of isonicotinic acid ethyl ester with hydrazine.[4] A more contemporary and widely used method starts from 4-cyanopyridine, which is hydrolyzed to isonicotinic acid and then esterified before reaction with hydrazine hydrate.[3][4]

Experimental Protocol: Synthesis of Isoniazid from 4-Cyanopyridine

-

Hydrolysis of 4-Cyanopyridine: 4-cyanopyridine is refluxed with a strong base, such as sodium hydroxide, to hydrolyze the nitrile group to a carboxylate salt.

-

Acidification: The reaction mixture is then acidified with a strong acid, like hydrochloric acid, to precipitate isonicotinic acid.

-

Esterification: The isolated isonicotinic acid is then esterified, typically using ethanol in the presence of a catalytic amount of sulfuric acid, to yield ethyl isonicotinate.

-

Hydrazinolysis: Finally, ethyl isonicotinate is reacted with hydrazine hydrate to produce isoniazid.

Synthesis of Isonicotinoyl Hydrazones: A Gateway to New Derivatives

A highly effective strategy for generating novel isoniazid derivatives is the synthesis of isonicotinoyl hydrazones.[2] This involves a condensation reaction between isoniazid and a variety of aldehydes or ketones.[2][12] These derivatives have been extensively explored for their potential to overcome isoniazid resistance and for other biological activities, including antibacterial, antifungal, and antitumor properties.[2][12]

General Protocol for the Synthesis of Isonicotinoyl Hydrazones

-

Dissolution: Isoniazid is dissolved in a suitable solvent, often ethanol or methanol.

-

Addition of Carbonyl Compound: The selected aldehyde or ketone is added to the isoniazid solution, often in equimolar amounts.

-

Catalysis (Optional): A few drops of a catalytic acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

Reaction: The mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion.

-

Isolation: The resulting isonicotinoyl hydrazone often precipitates out of the solution upon cooling and can be collected by filtration.

Unraveling the Mechanisms of Action: From Broad Effects to Molecular Targets

The understanding of how hydrazinopyridine compounds exert their therapeutic effects has evolved significantly over time, moving from phenomenological observations to a detailed molecular understanding.

Isoniazid: A Pro-Drug Targeting Mycolic Acid Synthesis

Isoniazid is a prodrug, meaning it requires activation within the bacterial cell to become effective. This activation is carried out by the mycobacterial catalase-peroxidase enzyme, KatG.

Signaling Pathway: Activation and Action of Isoniazid

Caption: Isoniazid activation and inhibition of mycolic acid synthesis.

The activated form of isoniazid, an isonicotinic acyl radical, then covalently couples with NADH to form a nicotinoyl-NAD adduct. This complex binds tightly to and inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase II system. This inhibition blocks the synthesis of mycolic acids, which are essential and unique long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[4] The disruption of the cell wall leads to bacterial cell death.

Hydralazine: A Vasodilator with Multiple Proposed Mechanisms

The exact mechanism of action of hydralazine has been a subject of investigation for decades.[6] It is known to be a direct-acting smooth muscle relaxant, causing vasodilation primarily in arterioles, which leads to a decrease in peripheral resistance and blood pressure.[6]

Several mechanisms have been proposed:

-

Inhibition of Calcium Release: One of the primary proposed mechanisms is the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[6][13] This reduction in intracellular calcium availability prevents the activation of myosin light-chain kinase, which is necessary for muscle contraction.[14]

-

Inhibition of Prolyl Hydroxylases: More recent research has shown that hydralazine can inhibit hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[15] This leads to the stabilization of HIF-1α and the subsequent expression of downstream targets like vascular endothelial growth factor (VEGF), suggesting a role in angiogenesis.[15]

-

ADO Inhibition: A 2025 study revealed that hydralazine directly targets and inhibits the enzyme 2-aminoethanethiol dioxygenase (ADO).[7][8][9] ADO acts as a cellular oxygen sensor, and its inhibition by hydralazine may contribute to its vasodilatory effects and has also opened up new avenues for its potential use in cancer therapy, particularly for aggressive brain tumors like glioblastoma.[7][8][16]

Experimental Workflow: Investigating Hydralazine's Effect on Intracellular Calcium

Caption: Workflow for assessing hydralazine's impact on intracellular calcium.

Modern Perspectives and Future Directions: Beyond the Classics

The foundational discoveries of isoniazid and hydralazine have paved the way for extensive research into the therapeutic potential of hydrazinopyridine derivatives.

Combating Drug Resistance

The emergence of multidrug-resistant tuberculosis has spurred the development of new isoniazid derivatives.[2] Strategies include the synthesis of isonicotinoyl hydrazones and the molecular hybridization of the hydrazinopyridine scaffold with other pharmacophores, such as the thiazole ring, to create compounds with novel mechanisms of action or the ability to evade resistance mechanisms.[2][17]

Bioisosteric Replacement and Scaffolding

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical or biological properties, is a key strategy in modern drug design.[18][19] The hydrazine or hydrazide moiety in hydrazinopyridine compounds can be replaced with other linkers, such as amides or oxadiazoles, to improve metabolic stability, potency, or pharmacokinetic properties.[18][20][21]

Table 1: Bioisosteric Replacements for the Hydrazide Linker

| Original Linker | Bioisosteric Replacement | Potential Advantages |

| Hydrazide (-CONHNH-) | Amide (-CONH-) | Increased metabolic stability |

| 1,2,4-Oxadiazole | Improved pharmacokinetic profile | |

| 1,3,4-Oxadiazole | Enhanced target binding | |

| 1,2,3-Triazole | Greater synthetic accessibility |

Expanding Therapeutic Horizons

The versatile chemistry of the hydrazinopyridine scaffold has led to its exploration in a wide range of therapeutic areas beyond infectious diseases and hypertension. Derivatives have shown promise as anticancer, anti-inflammatory, and anticonvulsant agents.[10][12] The recent discovery of hydralazine's effect on ADO has also opened up exciting possibilities for its repurposing in oncology.[7][8][16]

Conclusion

The journey of hydrazinopyridine compounds from their serendipitous discovery to their current status as vital therapeutic agents and versatile scaffolds for drug discovery is a compelling narrative of scientific progress. The foundational work on isoniazid and hydralazine not only provided life-saving treatments but also laid the groundwork for a rich field of medicinal chemistry. For researchers and drug development professionals, a deep understanding of this history, the underlying chemistry, and the evolving mechanisms of action is crucial for harnessing the full potential of the hydrazinopyridine core in developing the next generation of innovative medicines.

References

- Hydralazine - Wikipedia. (n.d.).

- Chemical & Engineering News: Top Pharmaceuticals: Isoniazid. (n.d.).

- Isoniazid - Basicmedical Key. (2016, August 27).

- Isoniazid - Wikipedia. (n.d.).

- Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024, September 19). PMC.

- The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.

- 2-Hydrazinopyridine. (n.d.). Chem-Impex.

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - NIH.

- Common Blood Pressure Drug Hydralazine Could Slow Down Cancer. (2025, November 18). Health and Me.

- World's oldest blood pressure drug may help treat aggressive brain tumour, study finds. (2025, November 18).

- Scientists Uncover How a Seventy-Year-Old Blood Pressure Drug Really Works. (2025, November 18). Medium.

- The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis. (2026, February 16).

- Bioisosterism. (2007, February 15). Drug Design Org.

- Oldest blood pressure medicine Hydralazine may reduce brain tumour and cancer risk, reveals new study. (2025, November 18). Hindustan Times.

- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). PMC.

- Bioisosteres of Common Functional Groups. (n.d.).

- Bioisosteres in Medicinal Chemistry. (n.d.). Scribd.

- Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. (2022, June 22). PMC.

- Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. (n.d.). PMC.

- 2-Hydrazinopyridine 97 4930-98-7. (n.d.).

- Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents.

- 2-Hydrazinopyridine. (n.d.). PubChem.

- The Synthesis of Hydrazine: A Technical Guide to its Discovery and Evolution. (n.d.). Benchchem.

- Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. (2023, January 9). PubMed.

- Mechanism of action of hydralazine on vascular smooth muscle. (n.d.). PubMed.

- Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. (n.d.). PMC.

- Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases. (2004, July 23). PubMed.

Sources

- 1. C&EN | Chemistry news from around the world [cen.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isoniazid - Wikipedia [en.wikipedia.org]

- 4. Isoniazid | Basicmedical Key [basicmedicalkey.com]

- 5. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydralazine - Wikipedia [en.wikipedia.org]

- 7. Common Blood Pressure Drug Hydralazine Could Slow Down Cancer | Health and Me [healthandme.com]

- 8. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 9. medium.com [medium.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oldest blood pressure medicine Hydralazine may reduce brain tumour and cancer risk, reveals new study | Health [hindustantimes.com]

- 17. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioisosterism - Drug Design Org [drugdesign.org]

- 20. scribd.com [scribd.com]

- 21. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization and Handling Protocols for 2-Bromo-6-hydrazinopyridine Hydrochloride

Introduction & Chemical Context

2-Bromo-6-hydrazinopyridine hydrochloride (CAS 1955553-71-5) is a highly versatile bifunctional building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and organic magnetic materials 1. Structurally, it features a halogenated pyridine ring equipped with a reactive hydrazine moiety. The free base form (CAS 26944-71-8) is susceptible to oxidative degradation and auto-catalytic decomposition. Converting it to the hydrochloride salt protonates the terminal amine, drastically enhancing its shelf-life, oxidative stability, and aqueous solubility.

This whitepaper provides a rigorous breakdown of the spectroscopic signatures (NMR, IR, MS) of this compound and outlines self-validating experimental protocols for its synthesis and characterization.

Experimental Workflow & Logical Relationships

The synthesis and subsequent analytical validation of 2-bromo-6-hydrazinopyridine hydrochloride follow a linear, self-validating pathway. The process begins with a Nucleophilic Aromatic Substitution (S_NAr) followed by controlled protonation to yield the target salt.

Synthetic and analytical workflow for 2-bromo-6-hydrazinopyridine hydrochloride.

Mechanistic Causality in Spectroscopic Data

As an application scientist, it is critical not just to record data, but to understand the electronic environment dictating these signals. The spectroscopic data below is grounded in the free base form, with predictive causality provided for the hydrochloride salt shifts 2, 3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The hydrazine group (-NHNH₂) is a strong

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 63 MHz)

| Nucleus | Chemical Shift (Free Base) | Predicted Shift (HCl Salt) | Multiplicity | Assignment Causality |

|---|---|---|---|---|

| ¹H | 7.33 ppm | ~7.60 ppm | Triplet (t, 1H) | C4-H : Meta to both substituents and para to the ring nitrogen; highly deshielded. |

| ¹H | 6.83 ppm | ~7.10 ppm | Doublet (d, 1H) | C3-H : Ortho to Br; deshielded by the strong inductive effect of the halogen. |

| ¹H | 6.67 ppm | ~7.00 ppm | Doublet (d, 1H) | C5-H : Ortho to hydrazine; heavily shielded by resonance electron donation. |

| ¹H | 6.00 ppm | ~8.50 ppm | Broad singlet (1H) | -NH- : Secondary amine; shifts drastically downfield upon adjacent protonation. |

| ¹H | 3.00-3.33 ppm | ~10.50 ppm | Broad singlet | -NH₂ / -NH₃⁺ : Primary amine; becomes a highly deshielded ammonium ion in the salt. |

| ¹³C | 162.3 ppm | ~158.0 ppm | Singlet | C6 : Attached directly to the electronegative nitrogen atom. |

| ¹³C | 139.6, 139.2 ppm | ~141.0 ppm | Singlet | C2 (Attached to Br) and C4 (Para to N). |

| ¹³C | 114.4, 104.5 ppm | ~118.0 ppm | Singlet | C3 and C5 : Shielded by resonance from the hydrazine group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, non-destructive validation of salt formation by monitoring the N-H stretching region.

Table 2: Key IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |

|---|---|---|

| 3307, 3104 | N-H stretch (Free Base) | Sharp bands indicate non-protonated primary/secondary amines [[3]](). |

| ~2800 - 3200 | -NH₃⁺ stretch (Salt) | Broad, intense band validates successful hydrochloride salt formation. |

| 1615, 1564 | C=N, C=C stretch | Aromatic framework vibrations; slightly shifted in the salt form. |

| 1093, 1134 | C-N stretch | Confirms the carbon-nitrogen bond of the hydrazine linkage. |

| 650, 742 | C-Br stretch | Confirms retention of the bromine atom during the S_NAr reaction. |

Mass Spectrometry (MS) & UV-Vis

Table 3: MS and UV-Vis Parameters

| Technique | Parameter | Value / Observation | Causality / Interpretation |

|---|---|---|---|

| MS (FD/ESI) | [M]⁺ or[M+H]⁺ | m/z 188.1 / 190.1 | The 1:1 isotopic doublet confirms the presence of a single ⁷⁹Br/⁸¹Br atom 3. |

| MS (ESI+) | Salt Analysis | m/z 188.1 / 190.1 | The HCl salt loses HCl during ionization, yielding the free base mass signature. |

| UV-Vis | λmax (CH₂Cl₂) | 278 nm (ε = 4740) |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of 2-Bromo-6-hydrazinopyridine (Free Base)

-

Reaction Setup: Suspend 2,6-dibromopyridine (4.12 g, 16.6 mmol) in 40 mL of absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (10 mL, 97.6 mmol, 50-60% aqueous solution) to the suspension.

-

Reflux: Heat the reaction mixture in a sand bath at 115°C for 18 hours 2.

-

Purification: Remove the solvent under reduced pressure. Purify the residue via silica gel column chromatography using ethyl acetate/n-heptane (60/40, v/v).

-

Self-Validation Mechanism: The reaction progress is validated by a distinct polarity shift on TLC. The highly non-polar starting material (R_f ~ 0.8) is consumed, replaced by a highly polar product spot (R_f ~ 0.2). A successful reaction yields an off-white solid (~93% yield) 2.

Protocol B: Anhydrous Hydrochloride Salt Formation

Caution: Using aqueous HCl will lead to hydrolysis or side reactions. Anhydrous conditions are mandatory.

-

Dissolution: Dissolve the purified free base in anhydrous 1,4-dioxane under an inert argon atmosphere.

-

Protonation: Cool the solution to 0–5°C. Dropwise add 1.05 equivalents of 4M HCl in dioxane with vigorous stirring.

-

Isolation: Stir for 30 minutes. Filter the resulting precipitate under vacuum, wash with cold anhydrous diethyl ether, and dry under high vacuum.

-

Self-Validation Mechanism: The sudden precipitation serves as a macroscopic visual confirmation of salt formation. The protonation of the primary amine drastically reduces its solubility in the non-polar dioxane, driving the immediate crystallization of the hydrochloride salt. Analytically validate this by observing the disappearance of the sharp 3307 cm⁻¹ IR band in favor of a broad ~3000 cm⁻¹ ammonium band.

References

- Title: 2-bromo-6-hydrazinopyridine hydrochloride (CAS 1955553-71-5)

- Source: chemicalbook.

- Title: A Study of Nitronyl and Imino Nitroxide Radicals Attached to Heterocyclic Cores. High Spin Building Blocks Towards Organic Magnets.

Sources

safety and handling precautions for 2-Bromo-6-hydrazinopyridine hydrochloride

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-hydrazinopyridine Hydrochloride and Related Hydrazinopyridine Derivatives

Authored by: Your Senior Application Scientist

Introduction

2-Bromo-6-hydrazinopyridine hydrochloride is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Its utility as a synthetic intermediate is well-established; however, the presence of a hydrazine moiety necessitates a thorough understanding and strict adherence to safety and handling protocols.[3][4][5] Hydrazine and its derivatives are known for their potential toxicity, and therefore, a comprehensive safety framework is paramount to ensure the well-being of laboratory personnel.[4][6][7] This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses for 2-Bromo-6-hydrazinopyridine hydrochloride and related hydrazinopyridine compounds.

Hazard Identification and Risk Assessment

1.1. GHS Classification (Anticipated)

Based on available data for similar compounds, the anticipated GHS classification for 2-Bromo-6-hydrazinopyridine hydrochloride is as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [8]

-

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation. [8]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [9]

1.2. Physical and Chemical Properties

A summary of the known physical and chemical properties of 2-Bromo-6-hydrazinopyridine is provided below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C5H7BrClN3 | [1] |

| Molecular Weight | 188.03 g/mol | [10] |

| Appearance | White to light yellow to light orange powder to crystal | |

| Melting Point | 118.0 to 122.0 °C | |

| Boiling Point | 330.2℃ at 760mmHg | [10] |

| Flash Point | 153.5℃ | [10] |

| Density | 1.782g/cm3 | [10] |

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure.[11][12] A comprehensive PPE strategy is mandatory for all personnel handling 2-Bromo-6-hydrazinopyridine hydrochloride.

2.1. Standard Laboratory Attire:

-

Safety Goggles: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards at all times in the laboratory.[13]

-

Laboratory Coat: A full-length laboratory coat should be worn to protect against splashes and spills.

-

Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting.

2.2. Specific PPE for Handling 2-Bromo-6-hydrazinopyridine Hydrochloride:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[12] Always inspect gloves for any signs of degradation or puncture before use.[13] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[9][12] If the potential for exceeding exposure limits exists, a NIOSH-approved respirator with appropriate cartridges should be used.[13]

-

Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles for enhanced protection.[12]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and maintain the integrity of the compound.

3.1. Handling:

-

Ventilation: Always handle 2-Bromo-6-hydrazinopyridine hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood.[9][13] This is crucial to avoid the inhalation of any dust or aerosols.[13]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[9][13]

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[14] Wash hands thoroughly after handling and before any breaks.

-

Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[15] Use non-sparking tools when handling the solid.[13]

3.2. Storage:

-

Container: Store the compound in its original, tightly closed container.[13][16]

-

Conditions: Keep the container in a dry, cool, and well-ventilated place.[13][16]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[17]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical to mitigate potential harm. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[18]

4.1. First Aid Measures:

-

In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][19] Seek immediate medical attention.[9]

-

In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[9][20] If skin irritation occurs, seek medical advice.[8]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting.[16] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[15]

4.2. Accidental Release Measures (Spills):

For a minor spill, the following steps should be taken by trained personnel:

-

Evacuate and Secure: Alert people in the immediate area and restrict access.[20][21]

-

Ventilate: Ensure adequate ventilation.[21]

-

Personal Protection: Wear the appropriate PPE as described in Section 2.

-

Containment and Cleanup: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal. Absorb any remaining residue with an inert material such as vermiculite or dry sand.[21]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the collected waste as hazardous material in accordance with local, state, and federal regulations.[9]

For a major spill, evacuate the area immediately and contact your institution's emergency response team.[19][20]

Disposal Considerations

Waste generated from the use of 2-Bromo-6-hydrazinopyridine hydrochloride must be treated as hazardous waste.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Contaminated Packaging: Dispose of as unused product.

Always follow your institution's and local environmental regulations for hazardous waste disposal.[9]

Conclusion

2-Bromo-6-hydrazinopyridine hydrochloride is a valuable research chemical. By understanding its potential hazards and rigorously adhering to the safety protocols outlined in this guide, researchers can handle this compound with a high degree of safety. A proactive approach to safety, including thorough planning, proper use of PPE, and preparedness for emergencies, is the cornerstone of a safe and productive research environment.

References

-

Chemical Emergency Procedures. Available at: [Link]

-

Safety and Handling of Hydrazine - DTIC. Available at: [Link]

-

Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

-

Spill Control/Emergency Response - EHSO Manual 2025-2026. Available at: [Link]

-

Work instruction: What to do in case of a chemical incident. Available at: [Link]

-

Emergency Procedures for Incidents Involving Chemicals - Research Safety. Available at: [Link]

-

2-Bromo-6-Hydrazinopyridine 98.0%(GC) | PureSynth. Available at: [Link]

-

CHEMICAL/HAZARDOUS SUBSTANCE SPILL - Yale Environmental Health & Safety. Available at: [Link]

-

2-Bromopyridine Safety Data Sheet Jubilant Ingrevia Limited. Available at: [Link]

-

Personal Protective Equipment for Working With Pesticides - MU Extension. Available at: [Link]

-

2-Bromo-6-hydrazinylpyridine - PMC. Available at: [Link]

-

(PDF) 2-Bromo-6-hydrazinylpyridine - ResearchGate. Available at: [Link]

-

BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY - DTIC. Available at: [Link]

-

Hydrazine toxicity - WikEM. Available at: [Link]

-

Incident Management - Hydrazine - GOV.UK. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-BROMO-6-HYDRAZINYLPYRIDINE | 26944-71-8 [chemicalbook.com]

- 3. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazine toxicity - WikEM [wikem.org]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pure-synth.com [pure-synth.com]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. benchchem.com [benchchem.com]

- 13. echemi.com [echemi.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 19. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 20. ehs.yale.edu [ehs.yale.edu]

- 21. ut.edu [ut.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolylpyridines from 2-Bromo-6-hydrazinopyridine

Introduction: The Significance of Pyrazolylpyridine Scaffolds

Pyrazolylpyridines represent a highly valuable class of N-heterocyclic compounds, serving as crucial intermediates and core structures in medicinal chemistry, materials science, and coordination chemistry.[1] Their unique electronic properties and ability to act as bidentate ligands have led to their incorporation into a wide array of applications, from pharmaceutical agents to organometallic catalysts and dye-sensitized solar cells.[1]

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-bromo-6-(1H-pyrazol-1-yl)pyridine derivatives, starting from the readily accessible precursor, 2-bromo-6-hydrazinopyridine. The primary synthetic strategy discussed is the robust and versatile cyclocondensation reaction with 1,3-dicarbonyl compounds, a cornerstone of pyrazole synthesis.[2][3]

Part 1: Synthesis of the Key Precursor, 2-Bromo-6-hydrazinopyridine

The successful synthesis of the target pyrazolylpyridines hinges on the quality of the starting hydrazinopyridine. This precursor is most reliably synthesized via nucleophilic aromatic substitution of a dihalogenated pyridine.

Causality Behind the Method: The reaction between 2,6-dibromopyridine and hydrazine hydrate is an effective method for monosubstitution.[4] Hydrazine acts as a potent nucleophile, displacing one of the bromide atoms on the pyridine ring. The use of an excess of hydrazine hydrate drives the reaction towards the desired monosubstituted product and minimizes the formation of the disubstituted byproduct. Ethanol or other alcohols are often used as a solvent to facilitate the reaction.[4][5]

Workflow for Precursor Synthesis

Sources

Application Note & Protocols: Synthesis of 2-Bromo-6-(pyrazol-1-yl)pyridine Scaffolds via Cyclocondensation with β-Diketones

Introduction: The Strategic Value of Pyrazolylpyridines

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, with pyrazole and pyridine rings being particularly prominent.[1][2] The fusion of these two motifs into a single molecular entity, the pyrazolylpyridine core, has yielded compounds with a vast spectrum of biological activities, including applications as antibacterial, anti-inflammatory, and anticancer agents.[2] The reaction of a substituted hydrazinopyridine with a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole synthesis, stands as one of the most robust and versatile methods for constructing this valuable scaffold.[3][4]

This guide provides a comprehensive overview and detailed protocols for the reaction between 2-bromo-6-hydrazinopyridine and various β-diketones. The resulting 2-bromo-6-(pyrazol-1-yl)pyridine products are not merely final compounds; they are powerful intermediates. The bromine atom at the 6-position of the pyridine ring serves as a highly versatile synthetic handle for further molecular elaboration through a variety of cross-coupling reactions. This enables the rapid generation of diverse chemical libraries, a cornerstone of contemporary drug discovery programs.[5] We will explore the underlying reaction mechanism, provide validated, step-by-step synthesis protocols, and discuss the strategic considerations for applying this chemistry in a research and development context.

Reaction Mechanism: The Knorr Cyclocondensation Pathway

The formation of the pyrazole ring from a hydrazine and a β-diketone proceeds through a well-established cyclocondensation mechanism. The reaction is typically catalyzed by acid, which activates the carbonyl groups of the β-diketone, or can proceed thermally.

The key steps are as follows:

-

Initial Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of the hydrazine group attacks one of the carbonyl carbons of the β-diketone.

-

Carbinolamine Formation: This attack forms a transient carbinolamine intermediate.

-

Dehydration to Hydrazone: The carbinolamine readily dehydrates to form a more stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Ring Closure & Second Dehydration: This ring-closing step forms a 5-hydroxy-pyrazoline intermediate, which rapidly undergoes a final dehydration step to yield the aromatic pyrazole ring.

A critical consideration in this synthesis is regioselectivity , which arises when an unsymmetrical β-diketone (where R1 ≠ R3) is used. The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon. For instance, in the case of a trifluoromethyl-substituted β-diketone, the carbonyl carbon adjacent to the electron-withdrawing CF3 group is significantly more reactive.[6] This directs the regiochemical outcome of the final pyrazole product.

Caption: Figure 1: Mechanism of Knorr Pyrazole Synthesis.

Experimental Protocols

Part A: Synthesis of 2-Bromo-6-hydrazinopyridine (Starting Material)

Introduction: The starting material, 2-bromo-6-hydrazinopyridine, is readily prepared via nucleophilic aromatic substitution of 2,6-dibromopyridine with hydrazine hydrate. The reaction is typically conducted in an alcohol solvent to facilitate solubility and control the reaction temperature.

Materials & Equipment:

-

2,6-dibromopyridine

-

Hydrazine hydrate (50-60% aqueous solution)

-